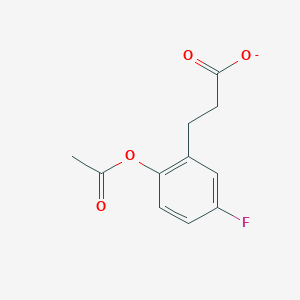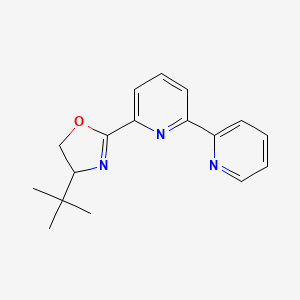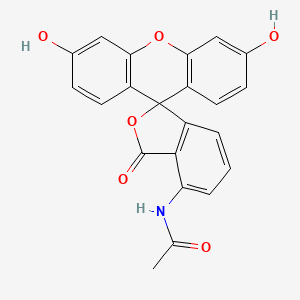
2,3-Dihydroxy-2,3-dimethylbutanoic acid;(3-methylsulfanylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylthio)phenylboronic acid pinacolate is an organoboron compound that features a boronic acid ester functional group. It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)phenylboronic acid pinacolate typically involves the reaction of 3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-(Methylthio)phenylboronic acid pinacolate undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronic ester group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds.
科学研究应用
3-(Methylthio)phenylboronic acid pinacolate is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of biaryl compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drug candidates and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 3-(Methylthio)phenylboronic acid pinacolate in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The boronic ester group enhances the stability and reactivity of the compound, facilitating efficient coupling reactions.
相似化合物的比较
Similar Compounds
- Phenylboronic acid pinacolate
- 4-Methylphenylboronic acid pinacolate
- 3-Methoxyphenylboronic acid pinacolate
Uniqueness
3-(Methylthio)phenylboronic acid pinacolate is unique due to the presence of the methylthio group, which can influence the electronic properties of the compound, making it more reactive in certain chemical transformations compared to its analogs.
属性
分子式 |
C13H21BO6S |
|---|---|
分子量 |
316.2 g/mol |
IUPAC 名称 |
2,3-dihydroxy-2,3-dimethylbutanoic acid;(3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H9BO2S.C6H12O4/c1-11-7-4-2-3-6(5-7)8(9)10;1-5(2,9)6(3,10)4(7)8/h2-5,9-10H,1H3;9-10H,1-3H3,(H,7,8) |
InChI 键 |
HHDLQNYIDUJTTI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)SC)(O)O.CC(C)(C(C)(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


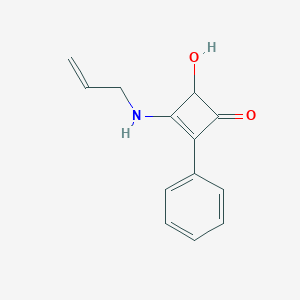
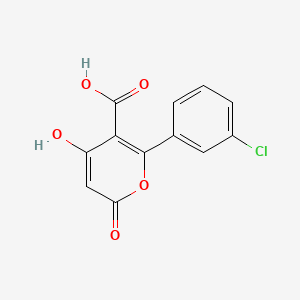
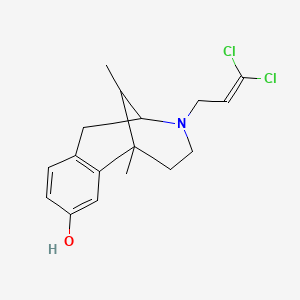
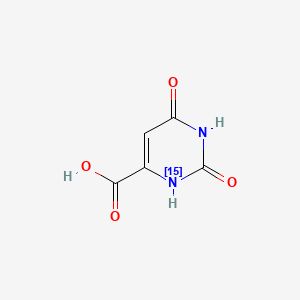
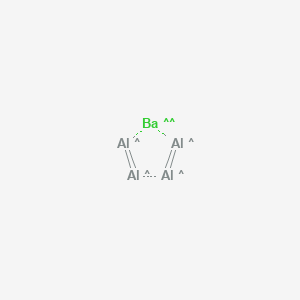
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)

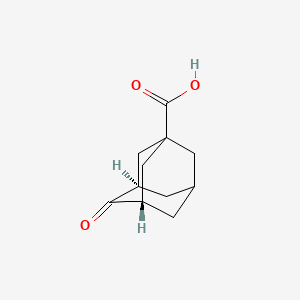

![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
